Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-)
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Overview
Description
Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) is a transition metal coordination compound with the chemical formula Na2[Cr(ONNClC6H3OH-2-5)2]. It appears as a red-brown crystalline powder and is highly soluble in water, alcohol, and benzene, but insoluble in ether and petroleum ether . This compound is widely used in chemical analysis and fluorescence microscopy .
Preparation Methods
The synthesis of sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) involves several steps:
Synthesis of 2-naphthol: This is the starting material for the synthesis.
Nitridation, oxidation, and metathesis: These processes convert 2-naphthol into 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol.
Reaction with chromic acid and sodium sulfite: The final step involves reacting 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol with chromic acid and sodium sulfite to obtain the desired compound.
Chemical Reactions Analysis
Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) undergoes various chemical reactions:
Oxidation and reduction: The compound can participate in redox reactions due to the presence of the chromate ion.
Substitution reactions: The azo group can undergo substitution reactions, especially in the presence of nucleophiles.
Common reagents and conditions: Typical reagents include chromic acid, sodium sulfite, and various nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemical analysis: It is used as a reagent in various analytical techniques.
Fluorescence microscopy: Due to its fluorescent properties, it is used in microscopy to stain and visualize samples.
Organic synthesis: It serves as a raw material for chromium catalysts in organic synthesis reactions.
Mechanism of Action
The mechanism of action of sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) involves its interaction with molecular targets through coordination bonds. The chromate ion can participate in redox reactions, altering the oxidation state of the target molecules. The azo group can undergo substitution reactions, leading to the formation of new compounds .
Comparison with Similar Compounds
Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) can be compared with other similar compounds such as:
Sodium bis(4-((5-chloro-2-hydroxyphenyl)azo)naphth[2,1-d]-1,3-oxathiazol-5-ol 3,3-dioxidato(2-))chromate(2-): This compound has a similar structure but includes an oxathiazol ring, which may impart different chemical properties and applications.
Other azo-chromate complexes: These compounds share the azo and chromate functional groups but differ in their specific substituents and overall structure.
The uniqueness of sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) lies in its specific combination of functional groups, which confer distinct chemical reactivity and applications .
Properties
CAS No. |
94232-96-9 |
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Molecular Formula |
C34H26Cl2CrN4NaO4+ |
Molecular Weight |
700.5 g/mol |
IUPAC Name |
sodium;2-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-methylnaphthalen-1-ol;chromium |
InChI |
InChI=1S/2C17H13ClN2O2.Cr.Na/c2*1-10-8-15(17(22)13-5-3-2-4-12(10)13)20-19-14-9-11(18)6-7-16(14)21;;/h2*2-9,21-22H,1H3;;/q;;;+1 |
InChI Key |
VGAYHFHAIFCDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.[Na+].[Cr] |
Origin of Product |
United States |
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